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Compound of Interest

Compound Name: C14-490

Cat. No.: B15574188

Monogenic blood disorders, such as beta-thalassemia, are prime candidates for gene therapy.
[1] Correcting the genetic defect in utero offers the potential to prevent irreversible pathology by
leveraging the unique advantages of the fetal environment, including its small size, accessible
hematopoietic stem cell (HSC) populations in the liver, and an immature immune system that
may be tolerized to the gene editing machinery.[2]

C14-490 is a potent ionizable lipid that has been central to the development of LNP delivery
systems for in utero gene editing.[3] LNPs formulated with C14-490 can efficiently encapsulate
and deliver nucleic acid payloads, such as messenger RNA (mMRNA) and single guide RNA
(sgRNA) for CRISPR-Cas9 systems, to fetal HSCs.[4][5] This approach enables direct in vivo
gene editing, offering a potentially safer and more accessible alternative to ex vivo cell
therapies.[6][7]

C14-490 Lipid Nanoparticle (LNP) Platform

LNPs are typically composed of four key components that self-assemble with the nucleic acid
cargo. The ionizable lipid is a critical element, as it is positively charged at a low pH, which
facilitates the encapsulation of negatively charged nucleic acids and, upon cellular uptake, aids
in the escape from the endosome.[4][8]

Core Components and Formulation

The modularity of LNPs allows for the optimization of their physicochemical properties and
biological activity.[3] A standard formulation consists of:
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 lonizable Lipid (C14-490): Facilitates nucleic acid encapsulation and endosomal escape. It
has a pKa of 5.94.[5]

e Phospholipid (e.g., DOPE or DSPC): Provides structural stability to the lipid bilayer.[4][9]
e Cholesterol: Enhances membrane rigidity and stability.[4][9]

e PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene glycol-conjugated lipid that controls
particle size, prevents aggregation, and increases circulation time.[4][8]

LNP Optimization and Targeting

Research has shown that the formulation parameters of C14-490 LNPs can be systematically
optimized to improve gene editing efficacy. An optimized formulation, referred to as "B5,"
demonstrated a threefold increase in insertion and deletion (indel) frequency in the fetal liver
compared to the unoptimized "A0" formulation.[3]

To further enhance delivery to specific cell types, LNPs can be surface-functionalized with
targeting ligands. For HSCs, which express the CD45 receptor, C14-490 LNPs have been
conjugated with anti-CD45 antibody fragments (F(ab')2).[3][6] These "Systematically optimized
Targeted Editing Machinery" (STEM) LNPs show significantly improved gene editing in fetal
HSCs compared to their untargeted counterparts.[3][10]

Quantitative Data and LNP Characterization

The physical characteristics of LNPs are critical to their function and are routinely measured.
Furthermore, in vivo efficacy is quantified by measuring the rate of gene editing at the target
locus.

Physicochemical Properties of C14-490 LNPs

The following table summarizes the characterization data for different C14-490 LNP
formulations used in proof-of-concept studies.
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. . Polydispersity Encapsulation
LNP Formulation Mean Size (nm) .
Index (PDI) Efficiency (%)
Untargeted LNPs ~80 - 100 <0.2 > 90%
Targeted LNPs (STEM
~90-110 <0.2 > 90%

LNPs)

(Data synthesized
from multiple sources
describing typical LNP
characteristics).[3][11]
[12][13]

In Vivo Gene Editing Efficacy

The efficacy of C14-490 LNPs for in utero gene editing was tested in mouse models by
targeting the transthyretin (TTR) gene. The percentage of indels was measured 5 days after a
single intravenous injection into E13.5 fetuses.

. . Mean Indel Fold Increase vs.
LNP Formulation Target Tissue / Cell
Frequency (%) Untargeted

B5 LNPs (Untargeted)  Fetal Liver (Whole) ~15%
STEM LNPs _

Fetal Liver (Whole) ~15% ~1x
(Targeted)
B5 LNPs (Untargeted)  Fetal HSCs ~2%
STEM LNPs

Fetal HSCs ~8% ~4x
(Targeted)

(Data derived from
figures in Palanki et
al., PNAS, 2024).[3][6]

Experimental Protocols
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This section provides detailed methodologies for the key experimental procedures involved in
using C14-490 LNPs for in utero gene editing.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating SpCas9 mRNA and a target-
specific sgRNA.

o Phase Preparation:

o Agueous Phase: Dilute the mRNA and sgRNA in an acidic buffer (e.g., 10-50 mM sodium
citrate, pH 4.0).[14]

o Organic Phase: Dissolve C14-490, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A
common molar ratio is 50:10:38.5:1.5 (lonizable lipid:DSPC:Cholesterol:PEG-lipid).[15]

e Microfluidic Mixing:
o Load the aqueous and organic phase solutions into separate syringes.

o Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a
controlled flow rate (e.g., total flow rate of 12 mL/min) and a defined volume ratio (typically
3:1 aqueous to organic).[14][15]

e Purification and Concentration:

o Immediately after mixing, dialyze the resulting LNP solution against phosphate-buffered
saline (PBS), pH 7.4, to remove ethanol and raise the pH.

o Concentrate the LNPs using an ultrafiltration device (e.g., Amicon Ultra centrifugal filters).
[15]

 Sterilization and Characterization:
o Sterilize the final LNP formulation by passing it through a 0.22 um filter.

o Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.[12]
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In Utero Intravenous Injection in Mice

This surgical procedure is performed to deliver the LNP formulation directly to the fetal
circulation.

e Animal Preparation:

o Anesthetize a time-dated pregnant mouse (e.g., gestational day E13.5 - E16) using
isoflurane.[16]

o Administer a local anesthetic (e.g., bupivacaine) at the planned incision site.
e Surgical Procedure:
o Perform a midline laparotomy to expose the uterine horns.[16]

o Carefully exteriorize one uterine horn and position it for microscopic observation. Keep the
tissue moist with warm, sterile saline.

o Identify a fetus and locate the vitelline vein, which is visible across the yolk sac.[16][17]
e Injection:

o Using a pulled-glass micropipette, inject a precise volume (e.g., 1-2 uL) of the C14-490
LNP solution directly into the vitelline vein. The typical dose is 1 mg/kg of total mRNA,
calculated based on estimated fetal weight.[3]

e Closure and Recovery:
o Gently return the uterine horn to the abdominal cavity.
o Close the abdominal wall and skin using sutures.

o Monitor the mouse during recovery until it is fully ambulatory.

Quantification of Gene Editing by Next-Generation
Sequencing (NGS)
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This protocol is used to determine the frequency of on-target edits in fetal tissues.
o Tissue Harvest and DNA Isolation:

o At a predetermined time point post-injection (e.g., 5 days), euthanize the mother and
harvest the fetal livers.

o If analyzing HSCs, perform fluorescence-activated cell sorting (FACS) to isolate the
Lin-/Scal+/cKit+ cell population.[3]

o Isolate genomic DNA (gDNA) from the whole liver tissue or the sorted HSCs using a
standard extraction Kit.

o PCR Amplification:

o Amplify the genomic region surrounding the CRISPR/Cas9 target site using high-fidelity
DNA polymerase. The primers should be designed to generate an amplicon of 200-300 bp.
[18]

e NGS Library Preparation and Sequencing:

o Prepare the PCR amplicons for deep sequencing using a library preparation kit compatible
with an NGS platform (e.g., lllumina). This involves adding sequencing adapters and
unique barcodes for multiplexing samples.[19]

o Perform sequencing to generate a high number of reads for each sample.
o Data Analysis:
o Align the sequencing reads to the reference genome.

o Analyze the aligned reads for the presence of insertions and deletions (indels) within a
window around the expected cut site.

o Calculate the gene editing efficiency as the percentage of reads containing indels relative
to the total number of reads.[8][20]
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Visualized Workflows and Mechanisms

Diagrams created using Graphviz illustrate the key processes and pathways involved in C14-
490 LNP-mediated in utero gene editing.

General Experimental Workflow

The following diagram outlines the end-to-end process, from LNP creation to the final analysis
of gene editing outcomes.
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Fig. 1: Experimental workflow for in utero gene editing using C14-490 LNPs.
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LNP Cellular Uptake and Endosomal Escape

This diagram details the mechanism by which the LNP's nucleic acid cargo is released into the
cytoplasm of a target cell.
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Fig. 2: Mechanism of LNP endosomal escape driven by endosomal acidification.
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LNP Optimization Strategy

This diagram shows the logical progression of improving LNP efficacy through formulation
optimization and active targeting.
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Fig. 3: Logical progression of C14-490 LNP optimization for HSC targeting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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